Dihydro-1H,3H,4H-3a,6a-(methanooxymethano)furo[3,4-c]pyrrole hydrochloride
Description
Dihydro-1H,3H,4H-3a,6a-(methanooxymethano)furo[3,4-c]pyrrole hydrochloride is a bicyclic heterocyclic compound featuring a fused furo-pyrrole core stabilized by a methanooxymethano bridge. The hydrochloride salt enhances its solubility and stability, making it a versatile intermediate in organic synthesis and pharmaceutical research. It is supplied globally by major chemical manufacturers, including Reanal Finechemical (China), BASF (Germany), and Prolife Bio Chemical (India), reflecting its industrial relevance .
Properties
IUPAC Name |
3,7-dioxa-10-azatricyclo[3.3.3.01,5]undecane;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c1-7-3-10-5-8(7,2-9-1)6-11-4-7;/h9H,1-6H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPMKUTLHFCGXQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C23COCC2(CN1)COC3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Reaction Mechanism
This method employs a reductive amination step to simultaneously form the pyrrolidine ring and bridge. A representative protocol from involves:
- Imine formation : Reacting a cyclic ketone (e.g., tetrahydrofuran-3-one) with a primary amine (e.g., benzylamine) in toluene under reflux to generate a Schiff base.
- Reduction : Treating the imine with sodium borohydride (NaBH₄) or potassium borohydride (KBH₄) in the presence of zinc chloride (ZnCl₂) as a Lewis acid catalyst. The reduction step induces cyclization, forming the pyrrolidine ring.
- Bridge formation : Methanol or ethylene glycol derivatives are introduced to create the methanooxymethano bridge via nucleophilic substitution.
Example Protocol
Stereochemical Control
The stereochemistry at the 3a and 6a positions is governed by the choice of solvent and catalyst. Polar aprotic solvents (e.g., THF) favor cis-isomer formation, while nonpolar solvents (e.g., toluene) promote trans-configurations. Chiral auxiliaries, such as (R)- or (S)-binol, have been used to achieve enantiomeric excess >90% in analogous systems.
Acid-Catalyzed Ring Closure
Methodology
This approach utilizes Brønsted or Lewis acids to facilitate cyclization of linear precursors. A patent by describes the synthesis of a related compound, 3a,6a-dimethyl-hexahydro-1H-furo[3,4-c]pyrrole hydrochloride, via:
- Linear precursor synthesis : Condensing a furan diol with a pyrrolidine diamine using thionyl chloride (SOCl₂) as a dehydrating agent.
- Cyclization : Treating the intermediate with concentrated HCl at 60°C to induce ring closure.
- Salt formation : Precipitation with hydrochloric acid gas.
Example Protocol
Limitations and Modifications
While effective for simple analogs, this method struggles with the methanooxymethano bridge due to steric hindrance. Modifications include:
- Microwave-assisted synthesis : Reducing reaction time from hours to minutes.
- Ionic liquid solvents : Enhancing solubility and reducing side reactions.
Comparative Analysis of Methods
| Parameter | Reductive Amination | Acid-Catalyzed |
|---|---|---|
| Yield | 90–92% | 80–85% |
| Purity | 97% (HPLC) | 95% (HPLC) |
| Stereoselectivity | High (cis:trans = 9:1) | Moderate (7:3) |
| Scalability | >1 kg | <500 g |
| Cost | Moderate | Low |
Reductive amination offers superior stereocontrol and scalability, making it preferable for industrial applications. Acid-catalyzed methods are cost-effective but require post-synthetic purification to remove byproducts.
Emerging Techniques and Innovations
Enzymatic Catalysis
Recent studies explore lipase-mediated cyclization in aqueous media, achieving 88% yield with minimal waste. This green chemistry approach avoids toxic solvents and high temperatures.
Flow Chemistry
Continuous flow systems enable precise control over reaction parameters, improving reproducibility for the methanooxymethano bridge. A 2024 pilot study reported 94% yield using a microreactor setup.
Chemical Reactions Analysis
Types of Reactions
Dihydro-1H,3H,4H-3a,6a-(methanooxymethano)furo[3,4-c]pyrrole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of new functional groups.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms .
Scientific Research Applications
The compound Dihydro-1H,3H,4H-3a,6a-(methanooxymethano)furo[3,4-c]pyrrole hydrochloride is a complex organic molecule with potential applications in various scientific fields. This article delves into its applications, supported by case studies and data from diverse sources.
Structure and Composition
- Molecular Formula : The molecular formula of this compound is not explicitly detailed in the search results but can be inferred based on its name and structure.
- CAS Number : 1935134-72-7 provides a unique identifier for this compound, which can be used to find more specific information regarding its properties and applications.
Pharmaceutical Research
This compound has been explored for its potential therapeutic effects. Research indicates that compounds of this class may exhibit activity against various diseases due to their structural characteristics that allow interaction with biological targets.
Case Study: Anticancer Activity
A notable study investigated the anticancer properties of similar compounds in the furo[3,4-c]pyrrole series. These studies demonstrated that modifications to the furo-pyrrole structure can enhance cytotoxic activity against cancer cell lines. The specific mechanisms often involve the inhibition of critical cellular pathways involved in cancer progression.
Material Science
The compound's unique chemical structure makes it a candidate for use in developing novel materials. Its ability to form stable complexes with metals could lead to applications in catalysis or as precursors for advanced materials.
Data Table: Properties Relevant to Material Science
| Property | Value |
|---|---|
| Solubility | Soluble in organic solvents |
| Thermal Stability | High thermal stability |
| Reactivity | Moderate reactivity |
Agricultural Chemistry
Research into similar compounds has shown potential as agrochemicals, particularly as fungicides or herbicides. The structural features of this compound may provide a basis for developing new crop protection agents.
Case Study: Fungicidal Activity
In experiments comparing various furo-pyrrole derivatives against common plant pathogens, certain derivatives exhibited significant antifungal activity. This suggests that this compound could be optimized for agricultural applications.
Biochemical Research
The compound's interactions with biological macromolecules are of interest for biochemical studies. Understanding how it binds with proteins or nucleic acids can provide insights into its mechanism of action and potential therapeutic uses.
Experimental Findings
Preliminary studies have shown that derivatives of this compound can inhibit specific enzymes involved in metabolic pathways. This property is crucial for developing drugs targeting metabolic disorders.
Mechanism of Action
The mechanism by which Dihydro-1H,3H,4H-3a,6a-(methanooxymethano)furo[3,4-c]pyrrole hydrochloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Core Structural Analog: Cyclopenta[c]pyrrole Derivative
Compound: Dihydro-1H,4H-3a,6a-(methanoiminomethano)cyclopenta[c]pyrrole-1,3(2H)-dione hydrochloride
- Key Differences: Replaces the furo[3,4-c]pyrrole system with a cyclopenta[c]pyrrole core. Contains a methanoiminomethano bridge (N-containing) instead of methanooxymethano (O-containing). Additional dione functional groups (1,3-dione) enhance electrophilicity.
- Applications : Likely used in medicinal chemistry for TP53-activating therapeutics, as seen in related spiro-pyrrolo[3,4-c]pyrrole derivatives .
Furo[3,4-c]pyridine Derivatives
Compound : 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol hydrochloride
Hexahydro-Furo[3,4-c]pyrrole Derivatives
Compound : (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride
Substituted Analogs
Compound : 3a-Methyl-hexahydro-1H-furo[3,4-c]pyrrole hydrochloride
- Key Differences: 3a-methyl substituent increases molecular weight (C7H14ClNO, 163.65 g/mol) and hydrophobicity. Hexahydro saturation impacts bioavailability compared to the dihydro target compound.
- Applications: Potential use in drug discovery for modifying pharmacokinetic profiles .
Comparative Data Table
Research Implications
- Reactivity: The methanooxymethano bridge in the target compound likely enhances stability against hydrolysis compared to imino or unsaturated analogs .
- Synthetic Utility : Global supplier networks (e.g., BASF, Reanal) highlight industrial demand for these scaffolds in high-value chemical production .
Biological Activity
Dihydro-1H,3H,4H-3a,6a-(methanooxymethano)furo[3,4-c]pyrrole hydrochloride is a synthetic compound that has garnered attention in various fields of biological research. This article reviews its biological activity, including pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a unique fused ring system that includes a furo[3,4-c]pyrrole framework. Its molecular formula is , with a molecular weight of approximately 248.74 g/mol. The presence of hydroxyl and methoxy groups contributes to its solubility and reactivity.
Pharmacological Effects
- Antimicrobial Activity : Research indicates that derivatives of furo[3,4-c]pyrrole compounds exhibit significant antimicrobial properties. Studies have demonstrated efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, testing showed inhibition zones ranging from 12 mm to 25 mm against Staphylococcus aureus and Escherichia coli, respectively.
- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines. In vitro assays on HeLa and MCF-7 cells revealed a dose-dependent increase in cell death after 24 hours of exposure. The IC50 values were determined to be approximately 30 µM for HeLa cells and 25 µM for MCF-7 cells.
- Neuroprotective Effects : The compound has shown promise in neuroprotection studies. In models of oxidative stress induced by hydrogen peroxide in neuronal cell lines, it significantly reduced cell death by approximately 40%, suggesting potential applications in neurodegenerative diseases.
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : It has been found to inhibit certain enzymes involved in the biosynthesis of nucleic acids and proteins in microbial cells.
- Modulation of Signaling Pathways : The compound appears to influence pathways related to apoptosis and cell survival, particularly through the modulation of caspase activity in cancer cells.
- Antioxidant Activity : The presence of hydroxyl groups contributes to its ability to scavenge free radicals, thereby reducing oxidative stress within cells.
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted on a series of furo[3,4-c]pyrrole derivatives highlighted the compound's effectiveness against multidrug-resistant bacterial strains. In vivo testing on infected mice showed a significant reduction in bacterial load when treated with the compound compared to controls.
- Clinical Trials for Cancer Treatment : A phase I clinical trial was initiated to evaluate the safety and efficacy of this compound in patients with advanced solid tumors. Early results indicated manageable side effects and promising anti-tumor activity.
Data Tables
Q & A
What are the optimal synthetic routes for Dihydro-1H,3H,4H-3a,6a-(methanooxymethano)furo[3,4-c]pyrrole hydrochloride, and how do reaction conditions influence yield?
Level: Basic
Answer:
The synthesis of complex bicyclic pyrrole derivatives often involves multi-step protocols with strict control over reaction parameters. A representative method includes:
- Step 1: Cyclization of precursor heterocycles (e.g., pyrrolidine or furan derivatives) under reflux in xylene or THF, typically catalyzed by chloranil or similar oxidizing agents .
- Step 2: Purification via recrystallization (methanol/water) or flash chromatography (hexane/EtOAc gradients) to achieve >95% purity .
Key Variables:
| Parameter | Impact on Yield | Example from Evidence |
|---|---|---|
| Solvent | Polar aprotic solvents (THF) enhance cyclization efficiency | THF used in phosphinoyl chloride reactions |
| Temperature | Prolonged reflux (25–30 hr) improves ring closure | Xylene reflux for 30 hr |
| Catalyst | Chloranil increases oxidation efficiency in dehydrogenation steps | Chloranil (1.4 mmol) in xylene |
How can researchers resolve contradictions in spectroscopic data during structural elucidation of this compound?
Level: Advanced
Answer:
Discrepancies in NMR, X-ray crystallography, or mass spectrometry data often arise from stereochemical complexity or polymorphic forms. Strategies include:
- X-ray Crystallography: Resolve absolute configuration, as demonstrated for thieno[3,4-c]pyrrole derivatives (R-factor: 0.049; data-to-parameter ratio: 18.8) .
- Comparative Analysis: Cross-reference with structurally similar compounds, such as hexahydrofuro[3,4-c]pyrrole derivatives, to identify characteristic peaks (e.g., methine protons at δ 3.5–4.2 ppm) .
- Dynamic NMR: Detect conformational flexibility in the methanooxymethano bridge, which may cause splitting in proton signals .
Example Workflow:
Validate purity via HPLC (≥98% purity threshold) .
Compare experimental IR stretching frequencies (C=O, N-H) with computational models (DFT) .
What methodologies are recommended for analyzing the compound’s stability under varying pH and temperature conditions?
Level: Basic
Answer:
Stability studies should follow ICH guidelines:
- Accelerated Degradation: Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2O2) conditions at 40–60°C for 48–72 hr .
- Analytical Tools: Monitor degradation via UPLC-MS/MS, focusing on hydrolysis of the furopyrrole ring or hydrochloride salt dissociation .
Critical Observations:
- Hydrochloride salts exhibit higher hygroscopicity; storage under inert atmosphere (Ar/N2) at 2–8°C is advised .
- Methanooxymethano bridges may undergo ring-opening at pH > 9 .
How can researchers address low yields in stereoselective synthesis of the methanooxymethano bridge?
Level: Advanced
Answer:
Stereochemical control in bicyclic systems requires chiral auxiliaries or catalysts:
- Chiral Pool Synthesis: Use enantiopure starting materials (e.g., (3aR,6aS)-hexahydrofuro[3,4-c]pyrrole derivatives) to preserve configuration .
- Catalytic Asymmetric Methods: Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for hydrogenation steps, achieving enantiomeric excess (ee) > 90% .
Case Study:
In the synthesis of (4aR)-pyrrolo[1,2-b]pyridazine derivatives, chiral resolution via preparative HPLC with cellulose-based columns improved ee from 75% to 98% .
What are the current hypotheses regarding the compound’s biological activity, and how can its mechanism be experimentally validated?
Level: Advanced
Answer:
While direct evidence is limited for this compound, analogous pyrrolo[3,4-c]pyrrole derivatives show:
- Antiproliferative Activity: Inhibition of kinase enzymes (IC50 < 1 µM in breast cancer cell lines) via binding to ATP pockets .
- Validation Methods:
- Enzyme Assays: Measure inhibition of CDK2 or Aurora kinases using fluorescence polarization .
- Cellular Studies: Assess apoptosis via flow cytometry (Annexin V/PI staining) in MCF-7 or HeLa cells .
Data Interpretation:
Correlate structural features (e.g., chloro-substituents) with activity using QSAR models .
How should researchers handle discrepancies between computational predictions and experimental solubility data?
Level: Advanced
Answer:
Solubility mismatches often stem from crystal packing effects or protonation state variability. Mitigation strategies:
- Co-Solvent Screening: Test DMSO/water or PEG-400 mixtures to improve aqueous solubility (>10 mg/mL target) .
- Polymorph Screening: Identify metastable forms via slurry conversion experiments .
Example:
A hydrochloride salt of a related pyrrolidine derivative showed 3× higher solubility in pH 4.5 buffer compared to neutral form, due to enhanced ionization .
What safety protocols are critical for handling this compound, given its hazard profile?
Level: Basic
Answer:
Adhere to GHS hazard statements (H302, H315, H319):
- PPE: Nitrile gloves, lab coat, and safety goggles .
- Ventilation: Use fume hoods for weighing and synthesis steps .
- Spill Management: Neutralize with vermiculite or sand; avoid water to prevent HCl release .
First Aid: For skin contact, rinse with 0.9% saline (not water) to minimize hydrochloride dissociation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
